molecular formula C20H20N4OS2 B3001403 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 685089-70-7

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B3001403
CAS No.: 685089-70-7
M. Wt: 396.53
InChI Key: JNJCEQTZUNDVEY-UHFFFAOYSA-N
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Description

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with 1-(4-phenylpiperazin-1-yl)ethan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, bases like triethylamine, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c25-18(24-13-11-23(12-14-24)17-9-5-2-6-10-17)15-26-20-21-19(22-27-20)16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCEQTZUNDVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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